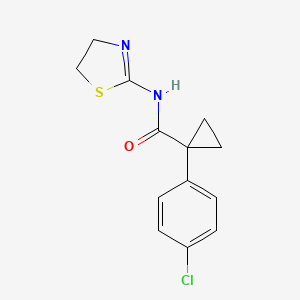
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, also known as DMTF, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. DMTF belongs to the class of thiazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been proposed that 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research studies. 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been found to exhibit low toxicity and minimal side effects, which makes it a safe compound to use in lab experiments. However, one limitation of 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further research could be conducted to explore the potential use of 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide in combination with other compounds for the treatment of cancer and other diseases.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenyl isothiocyanate with 3,4-dimethoxyaniline to form the intermediate compound, which is then reacted with 2-amino-5-methoxybenzoic acid to yield 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide. The purity and yield of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-7-5-4-6-13(15)20-18(22)14-11-26-19(21-14)12-8-9-16(24-2)17(10-12)25-3/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQHTRKJXWCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)

![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)


